![molecular formula C21H22N4O4 B5975816 N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide](/img/structure/B5975816.png)
N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide, commonly known as DMPEB, is a novel compound synthesized in recent years. It has gained attention due to its potential applications in scientific research, particularly in the field of medicine.
Wirkmechanismus
The exact mechanism of action of DMPEB is not fully understood. However, it has been suggested that DMPEB exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. DMPEB has also been shown to inhibit the expression of various proteins involved in cancer cell growth and survival, such as Bcl-2 and cyclin D1.
Biochemical and Physiological Effects
DMPEB has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, DMPEB has been shown to exhibit anti-inflammatory, antioxidant, and anti-angiogenic effects. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMPEB for lab experiments is its relatively low toxicity. DMPEB has been shown to exhibit low toxicity in various cell lines and animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of DMPEB is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of DMPEB. One area of research is the development of DMPEB-based therapies for cancer and neurodegenerative diseases. Another area of research is the investigation of DMPEB's effects on other signaling pathways and cellular processes. Finally, the development of more efficient synthesis methods for DMPEB may help to overcome some of its limitations and pave the way for further research.
Synthesemethoden
The synthesis of DMPEB involves the reaction of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde with 3-ethoxybenzohydrazide in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to form DMPEB. The yield of DMPEB is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
DMPEB has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. DMPEB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that DMPEB exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Another potential application of DMPEB is in the treatment of neurodegenerative diseases. DMPEB has been shown to protect neurons against oxidative stress and neuroinflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(E)-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-4-29-17-7-5-6-15(10-17)21(26)25-23-13-16-12-22-24-20(16)14-8-9-18(27-2)19(11-14)28-3/h5-13H,4H2,1-3H3,(H,22,24)(H,25,26)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPICCWRAYWFAFG-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C(=O)N/N=C/C2=C(NN=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-3-ethoxybenzohydrazide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.